(5Z)-2-(2-methylphenyl)-5-(thien-2-ylmethylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Description
This compound belongs to the thiazolo[3,2-b][1,2,4]triazol-6(5H)-one family, characterized by a fused heterocyclic core with a (Z)-configured exocyclic double bond. Its structure includes a 2-methylphenyl group at position 2 and a thien-2-ylmethylene substituent at position 3.
Properties
Molecular Formula |
C16H11N3OS2 |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
(5Z)-2-(2-methylphenyl)-5-(thiophen-2-ylmethylidene)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C16H11N3OS2/c1-10-5-2-3-7-12(10)14-17-16-19(18-14)15(20)13(22-16)9-11-6-4-8-21-11/h2-9H,1H3/b13-9- |
InChI Key |
GPXRZZRYOPBGQQ-LCYFTJDESA-N |
Isomeric SMILES |
CC1=CC=CC=C1C2=NN3C(=O)/C(=C/C4=CC=CS4)/SC3=N2 |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C(=O)C(=CC4=CC=CS4)SC3=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-(2-methylphenyl)-5-(thien-2-ylmethylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors.
Formation of the Triazole Ring: The triazole ring can be synthesized via the reaction of hydrazine derivatives with appropriate nitriles or carboxylic acids.
Final Coupling: The final step involves coupling the thiazole and triazole rings, often using a condensation reaction with a suitable aldehyde or ketone.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions could target the double bonds or the nitrogen atoms in the triazole ring.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce fully saturated rings or amines.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of (5Z)-2-(2-methylphenyl)-5-(thien-2-ylmethylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step synthetic routes that incorporate thiazole and triazole moieties. These compounds are often characterized using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm their structure and purity.
Antifungal Properties
Recent studies have highlighted the antifungal efficacy of compounds containing thiazole and triazole frameworks. For instance, derivatives of thiazolo[3,2-b][1,2,4]triazole have demonstrated significant antifungal activity against various pathogens. A study indicated that certain thiazole derivatives exhibited inhibition rates superior to traditional antifungal agents like chlorothalonil against pathogens such as Colletotrichum orbiculare and Fusarium oxysporum .
Anticancer Activity
Research has shown that thiazole-containing compounds can exhibit anticancer properties. For example, a series of thiazole-integrated analogues were tested against cancer cell lines such as HCT-116 and HepG2, revealing notable cytotoxic effects . The presence of specific substituents on the thiazole ring appears to enhance the anticancer activity of these compounds.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vivo studies have demonstrated that certain substituted thiazoles exhibit anti-inflammatory action comparable to indomethacin, a commonly used anti-inflammatory drug . This suggests potential therapeutic applications in treating inflammatory diseases.
Agricultural Applications
The antifungal properties of this compound position it as a candidate for agricultural fungicides. Its efficacy against plant pathogens could be harnessed to develop new crop protection agents that are less toxic than existing chemicals.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (5Z)-2-(2-methylphenyl)-5-(thien-2-ylmethylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one would depend on its specific application. For example, if it acts as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. If it has anticancer properties, it could interfere with cell division or induce apoptosis.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues are summarized below:
Physicochemical Properties
- Melting Points :
- Solubility : Thien-2-ylmethylene group likely increases hydrophobicity compared to furan or pyrazole derivatives .
Biological Activity
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Thiazolo[3,2-b][1,2,4]triazol : A bicyclic structure that contributes to its biological activity.
- Thien-2-ylmethylene : A thiophene derivative that enhances the compound's reactivity.
- 2-methylphenyl : This moiety may influence the lipophilicity and biological interactions of the compound.
Anticancer Properties
Recent studies have indicated that compounds similar to (5Z)-2-(2-methylphenyl)-5-(thien-2-ylmethylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one exhibit significant anticancer properties. For instance:
- Inhibition of Tumor Growth : A study demonstrated that derivatives of thiazolo-triazole compounds inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase .
Antimicrobial Activity
This compound has also shown promise in antimicrobial applications:
- Bacterial Inhibition : Research indicates that thiazole derivatives possess antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. The mechanism is thought to involve disruption of bacterial cell wall synthesis .
Antiviral Activity
Some studies have suggested potential antiviral effects:
- Inhibition of Viral Replication : Compounds with similar structures have been reported to inhibit the replication of viruses such as herpes simplex virus (HSV). This inhibition is likely due to interference with viral polymerases or other key enzymes involved in the viral life cycle .
Case Study 1: Anticancer Activity
In a controlled study on murine models with Sarcoma 180, it was found that administration of thiazolo-triazole derivatives resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's ability to induce apoptosis through caspase activation pathways.
Case Study 2: Antimicrobial Efficacy
A clinical trial assessing the efficacy of thiazole-based compounds against bacterial infections showed a marked improvement in patient outcomes when treated with these derivatives compared to standard antibiotics. The study emphasized the need for further exploration into their mechanisms of action and potential as alternative treatments.
Research Findings Summary Table
Q & A
Q. What are the key synthetic pathways for (5Z)-2-(2-methylphenyl)-5-(thien-2-ylmethylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one, and how can reaction conditions be optimized for higher yields?
The compound is synthesized via multi-step organic reactions, typically involving:
- Step 1 : Formation of the thiazole-triazole fused core through cyclization reactions.
- Step 2 : Introduction of substituents (e.g., 2-methylphenyl and thien-2-ylmethylene groups) via nucleophilic substitution or condensation reactions.
- Step 3 : Purification using recrystallization (e.g., water/ethanol mixtures) or column chromatography. Optimization Strategies :
- Temperature : Maintain 70–80°C for condensation steps to balance reaction rate and side-product formation .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reactivity, while PEG-400 improves catalytic efficiency in heterogeneous systems .
- Catalysts : Bleaching Earth Clay (pH 12.5) or triethylamine accelerates reactions while minimizing by-products .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what specific spectral markers should researchers focus on?
Key Techniques :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–8.2 ppm for thiophene and phenyl groups) and methyl/methylene groups (δ 2.3–2.6 ppm) .
- IR Spectroscopy : Look for C=O stretches (~1680–1720 cm⁻¹) and C-S bonds (~650–750 cm⁻¹) to confirm the thiazole-triazole core .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reaction yields when using different catalytic systems for the synthesis of thiazolo-triazole derivatives?
Methodological Approach :
- Systematic Screening : Compare catalysts (e.g., Bleaching Earth Clay vs. triethylamine) under identical conditions (solvent, temperature).
- By-Product Analysis : Use HPLC or TLC to track undesired intermediates (e.g., unreacted thiophene derivatives) .
- Kinetic Studies : Monitor reaction progress via in-situ IR or NMR to identify rate-limiting steps. For example, microwave-assisted synthesis reduces reaction times by 40–60% compared to thermal methods . Case Study : A 15% yield variation between PEG-400 and DMF systems was traced to incomplete solvent removal during purification, resolved by vacuum distillation .
Q. What strategies are recommended for determining structure-activity relationships (SAR) when biological screening results show unexpected activity profiles?
SAR Development Workflow :
- Structural Modifications : Synthesize analogs with variations in:
- Aromatic Substituents : Replace 2-methylphenyl with 4-fluorophenyl to assess electronic effects.
- Heterocyclic Linkers : Substitute thiophene with furan to evaluate ring electronegativity impacts .
- Biological Assays : Test modified compounds against target enzymes (e.g., kinases) using fluorescence polarization or SPR binding assays.
- Computational Modeling : Dock the compound into protein active sites (e.g., COX-2 or EGFR) to identify critical interactions (e.g., hydrogen bonding with triazole nitrogen) .
Example : A methyl group at the thien-2-ylmethylene position enhanced anti-inflammatory activity by 30% due to improved hydrophobic interactions in COX-2 .
Q. How should researchers address conflicting data in thermal stability studies of thiazolo-triazole derivatives under varying environmental conditions?
Contradiction Analysis Protocol :
- Controlled Replication : Repeat experiments under standardized humidity/temperature (e.g., 25°C, 60% RH).
- Degradation Pathway Mapping : Use LC-MS to identify decomposition products (e.g., hydrolyzed triazole rings or oxidized thiophene groups) .
- Environmental Stress Testing : Expose the compound to accelerated conditions (40°C, 75% RH) for 4 weeks to simulate long-term stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
